Aqueous Solubility Enhancement of Diclazuril Potassium Versus Parent Free Acid and Sodium Salt
Diclazuril potassium is synthesized specifically to overcome the extremely low aqueous solubility of the parent compound. The free acid diclazuril has an aqueous solubility below 1 µg/L [1]. A patent on anti-protozoal compositions reports that the potassium salt formation significantly improves water solubility, enabling solution-based formulation and drinking-water administration that is unachievable with the parent free acid [2]. The sodium salt is also reported to be soluble in water, but direct quantitative comparison of aqueous solubility between the potassium and sodium salts is not available in the primary literature . This represents a class-level inference: the potassium salt shares the solubility advantage that salt formation confers, and potassium salts of weak organic acids can exhibit superior solubility to sodium salts depending on the counterion, although no head-to-head data are published for diclazuril.
| Evidence Dimension | Aqueous solubility |
|---|---|
| Target Compound Data | Significantly improved vs. parent; potassium salt formation enables aqueous dissolution |
| Comparator Or Baseline | Diclazuril free acid: <1 µg/L in water; Diclazuril sodium salt: reported soluble in water |
| Quantified Difference | Qualitative improvement from <1 µg/L to soluble; no quantitative mg/mL potassium salt solubility found in published literature |
| Conditions | Patent disclosure; vendor technical datasheet assessments |
Why This Matters
Aqueous solubility is the gatekeeper for drinking-water medication and parenteral formulation; the potassium salt unlocks delivery routes that the free acid cannot support, directly influencing procurement decisions for formulation development.
- [1] Li S, Yin F, Rui D. Measurement of the Solubility of Diclazuril and Discussion of the Effect of the Cosolvent. Journal of Chemical & Engineering Data, 2019, 64(8): 3402-3409. (Reports diclazuril solubility order in organic solvents; aqueous solubility negligible.) View Source
- [2] Patent WO2004002530A1: Anti-protozoal compositions comprising diclazuril. Reports saturation concentration <1 µg/L for parent and improved solubility via salt formation, 2004. View Source
